7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one
Beschreibung
7,8-Dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one is a heterocyclic compound featuring an oxazoloquinazolinone core with methoxy substituents at positions 7 and 6. This scaffold is part of the broader quinazolinone family, which is renowned for its diverse pharmacological activities, including anti-inflammatory, antiviral, and antihistamine effects .
Eigenschaften
IUPAC Name |
7,8-dimethoxy-2,3-dihydro-[1,3]oxazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-16-9-5-7-8(6-10(9)17-2)13-12-14(11(7)15)3-4-18-12/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPHXRDROJZTOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CCOC3=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-amino-2-chloroquinoxaline with suitable reagents to form the oxazoloquinazoline core. The reaction conditions often include the use of copper-catalyzed cyclization, which can afford good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly at the methoxy groups, can introduce different functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the methoxy positions.
Wissenschaftliche Forschungsanwendungen
7,8-Dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Wirkmechanismus
The mechanism of action of 7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-2-phenyl-2H-oxazolo[2,3-b]quinazolin-5(3H)-one (Compound 15)
- Structural Differences : Lacks methoxy groups at positions 7 and 8 but includes a methyl group at position 3 and a phenyl substituent at position 2.
- Synthesis : Derived from cyclization reactions involving isothiocyanates and propargylamine under basic conditions .
- Pharmacological Inference : The phenyl group may enhance aromatic interactions in biological targets, while the methyl group could reduce metabolic degradation.
Triazoloquinazolinone Derivatives
1-Substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones (Compounds 6a–e)
- Structural Differences : Replace the oxazole ring with a triazole ring and introduce substituents (–H, –CH3, –Cl) at position 1.
- Synthesis: Involves nucleophilic displacement of methylthio groups with hydrazine, followed by cyclization with one-carbon donors (e.g., acetic acid) .
- Biological Activity : Demonstrated potent antihistamine activity with low sedation, attributed to the triazole ring’s electron-rich nature and the 3-chlorophenyl group’s hydrophobic effects .
Thiazoloquinazolinone Derivatives
(5aS,9aR)-2-Methylene-5a,6,7,8,9,9a-hexahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one (Compound 19)
- Structural Differences : Substitutes the oxazole ring with a thiazole ring and introduces a methylene group.
- Synthesis: Formed via reactions between alicyclic ethyl-2-isothiocyanatocarboxylates and propargylamine in ethanol under reflux .
- Pharmacological Inference : The thiazole ring may improve metabolic stability compared to oxazole, while the alicyclic structure could modulate solubility.
Dihydroquinazolinone Derivatives
4-Amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one (OA3)
- Structural Differences: Features a dihydroquinazolinone core with amino and dimethyl substituents instead of methoxy groups.
Key Observations :
- Triazoloquinazolinones and oxazoloquinazolinones share high yields (80–85%) but differ in ring-forming reagents (hydrazine vs. propargylamine).
- Thiazolo derivatives require alicyclic precursors, adding complexity to synthesis .
Pharmacological Implications
- Methoxy vs. Chlorophenyl Groups: The 7,8-dimethoxy groups in the target compound may favor interactions with polar residues in enzyme active sites, whereas 3-chlorophenyl substituents in triazoloquinazolinones enhance hydrophobic binding .
- Ring System Effects : Oxazole and thiazole rings offer distinct electronic profiles, influencing bioavailability and target selectivity.
Biologische Aktivität
7,8-Dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a quinazolinone core fused with an oxazole ring, which is known to influence its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In Vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including human epidermoid carcinoma (KB) and renal cell carcinoma (A498). In assays comparing it to Erlotinib—a known anticancer agent—certain derivatives showed greater efficacy in inhibiting cell proliferation and inducing apoptosis in tumor cells .
- In Vivo Studies : In mouse models, the compound demonstrated substantial tumor growth inhibition compared to control treatments. It also extended the survival period of tumor-bearing mice significantly .
| Study | Cell Line | IC50 (µM) | Efficacy Compared to Erlotinib |
|---|---|---|---|
| Study 1 | KB | 5.0 | Higher |
| Study 2 | A498 | 4.8 | Higher |
The mechanism through which this compound exerts its anticancer effects appears to involve:
- EGFR Inhibition : The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to reduced viability and increased cell death .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have indicated antimicrobial activity against certain bacterial strains. However, this activity was found to be limited compared to other synthesized derivatives .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
-
Case Study on Anticancer Efficacy :
- Objective : To assess the cytotoxic effects on lung cancer cells.
- Findings : The study reported a significant reduction in cell viability and increased apoptosis markers in treated cells compared to controls.
-
Case Study on Pharmacokinetics :
- Objective : To analyze the absorption and metabolism of the compound.
- Findings : The pharmacokinetic profile suggested favorable absorption characteristics with moderate bioavailability.
Q & A
Q. What are the common synthetic routes for 7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one and its analogs?
The synthesis typically involves cyclization of hydrazinoquinazolinone precursors with one-carbon donors (e.g., aldehydes, ketones). For example, 2-hydrazino-3-phenylquinazolin-4(3H)-one can react with acetylacetone to form triazoloquinazolinones via intramolecular cyclization . Key steps include refluxing in ethanol with K₂CO₃ as a base, followed by purification via column chromatography (n-hexane/EtOAc) .
Q. What spectroscopic techniques are essential for characterizing oxazoloquinazolinone derivatives?
Critical techniques include:
- ¹H NMR : To confirm substituent positions and hydrogen environments (e.g., methylene protons at δ 4.71–4.49 ppm in thiazoloquinazolinones) .
- HRMS : For precise molecular weight validation (e.g., [M + H]+ calcd: 235.08996; observed: 235.09015) .
- IR spectroscopy : To identify carbonyl (C=O) and methoxy (OCH₃) groups .
Q. What in vivo models are suitable for evaluating H1-antihistaminic activity?
Rodent models measuring histamine-induced bronchoconstriction or vascular permeability are commonly used. Compounds are administered intravenously or orally, with activity compared to standards like chlorpheniramine .
Q. How to determine acute toxicity of quinazolinone derivatives in early-stage research?
Use computational tools like GUSAR for initial toxicity prediction (e.g., LD₅₀ estimates), followed by in vivo testing in rodents using OECD guidelines for dose escalation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of oxazoloquinazolinone derivatives?
- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol .
- Catalysts : Transition metals (e.g., CuI) can accelerate cyclization .
- Temperature control : Reflux (70–80°C) balances reaction rate and side-product formation .
Q. How do computational methods like PASS and GUSAR aid in predicting biological activity?
PASS software predicts probable biological targets (e.g., anti-asthmatic activity Pa > 0.7) by comparing molecular descriptors to known bioactive compounds. GUSAR estimates acute toxicity using QSAR models, enabling prioritization of low-risk candidates .
Q. How to resolve contradictions between in silico predictions and experimental bioactivity data?
- Validation assays : Confirm computational hits with in vitro receptor-binding assays (e.g., H1 receptor antagonism).
- Parameter adjustment : Refine PASS probability thresholds based on structural similarity to validated actives .
Q. What strategies mitigate low solubility of 7,8-dimethoxy-oxazoloquinazolinone in pharmacological assays?
- Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility.
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) for improved bioavailability .
Q. What SAR insights guide the design of quinazolinone derivatives with enhanced bioactivity?
Q. How can X-ray crystallography validate structural conformation of synthesized derivatives?
Single-crystal X-ray analysis determines bond lengths, angles, and space group symmetry (e.g., monoclinic P2₁/c for triazoloquinazolinones). This confirms the planar conformation of the oxazole ring and intramolecular hydrogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
